5-Iodo-4-methoxy-6-methylpyrimidin-2-amine
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Overview
Description
5-Iodo-4-methoxy-6-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8IN3O and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine typically involves the iodination of 4-methoxy-6-methylpyrimidin-2-amine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or methoxy derivatives of the pyrimidine ring.
Oxidation Products: Formation of pyrimidine oxides or hydroxylated derivatives.
Reduction Products: Deiodinated pyrimidine derivatives.
Scientific Research Applications
5-Iodo-4-methoxy-6-methylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity . Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
4-Methoxy-6-methylpyrimidin-2-amine: Lacks the iodine atom, resulting in different reactivity and biological properties.
5-Bromo-4-methoxy-6-methylpyrimidin-2-amine: Similar structure with a bromine atom instead of iodine, leading to variations in chemical behavior and applications.
5-Chloro-4-methoxy-6-methylpyrimidin-2-amine:
Uniqueness: The presence of the iodine atom in 5-Iodo-4-methoxy-6-methylpyrimidin-2-amine imparts unique chemical properties, such as higher reactivity in substitution reactions and potential for specific biological interactions . This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
5-iodo-4-methoxy-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGNYZVTWKUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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